Core Scaffold Differentiation: Phenalene vs. Indene Ring System Modulates Molecular Weight, Hydrogen-Bond Acceptor Capacity, and Crystallinity
The tricyclic phenalene-1,3-dione core of the target compound (C19H11ClO2, MW 306.74) provides a larger aromatic surface and one additional carbon–carbon double-bond conjugation relative to the bicyclic 2-chloro-2-phenyl-1H-indene-1,3(2H)-dione (CAS 3817-96-7, C15H9ClO2, MW 256.68) . This structural difference translates into a higher predicted boiling point (492.1 °C vs. ~420 °C estimated for the indene analog) and an additional hydrogen-bond acceptor capability arising from the extended carbonyl conjugation, which can influence solubility in polar aprotic solvents and protein binding .
Δ +50.06 Da (19.5% larger)
| Evidence Dimension | Molecular weight and core ring system |
|---|---|
| Target Compound Data | MW = 306.74 Da; tricyclic phenalene-1,3-dione core; boiling point = 492.1 ± 45.0 °C (predicted) |
| Comparator Or Baseline | 2-Chloro-2-phenyl-1H-indene-1,3(2H)-dione (CAS 3817-96-7): MW = 256.68 Da; bicyclic indan-1,3-dione core |
| Quantified Difference | ΔMW = +50.06 Da (19.5% larger); extended π-conjugation in target |
| Conditions | Physicochemical comparison based on known structural and predicted properties |
Why This Matters
Researchers requiring larger aromatic surface area for π–π stacking interactions with biological targets or enhanced crystallinity for X-ray diffraction studies should select the phenalene scaffold compound over the lighter indene congener.
- [1] Molaid. 2-chloro-2-phenylphenalene-1,3(2H)-dione | 5084-47-9. Boiling point: 492.1 ± 45.0 °C (predicted). Available at: https://www.molaid.com (accessed May 2026). View Source
